Synthetic Yield vs. N-Alkyl Analog
In the synthesis of aminophenolate zinc complex ligands, N-Benzyl-1-(6-methylpyridin-2-yl)methanamine achieved an isolated yield of 48%, which is comparable to the 49% yield observed for the N-hexyl analog under identical reaction conditions [1]. This indicates that the benzyl-substituted compound is synthetically as accessible as its aliphatic counterpart while offering differentiated steric and electronic properties for downstream applications.
| Evidence Dimension | Isolated yield in ligand precursor synthesis |
|---|---|
| Target Compound Data | 48% |
| Comparator Or Baseline | N-[(6-methylpyridin-2-yl)methyl]n-hexylamine: 49% |
| Quantified Difference | 1 percentage point difference |
| Conditions | Reaction of respective amine with 2-bromomethyl-4-methyl-6-tritylphenol in DMF with K2CO3 at room temperature for 8 h, followed by aqueous work-up and recrystallization. |
Why This Matters
Demonstrates that the target compound can be incorporated into ligands with efficiency equal to simpler aliphatic amines, without synthetic penalty, allowing users to leverage its unique benzyl group for enhanced catalyst stability or selectivity.
- [1] East China University of Science and Technology. Aminophenolate zinc complex containing pyridine ring as well as preparation method and application thereof. CN109879801A, 2019. (Example 1 and Example 2) View Source
